Cas no 2171830-35-4 (3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2,2-dimethylpropanoic acid)

3-5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2,2-dimethylpropanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a sterically hindered 2,2-dimethylpropanoic acid moiety, enhancing stability during solid-phase peptide synthesis (SPPS). The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. This compound is particularly useful for introducing constrained or branched architectures into peptide sequences, improving conformational control. Its optimized design minimizes side reactions, ensuring high coupling efficiency and purity in complex peptide assembly. The product is suited for research requiring precise structural modifications, such as peptidomimetic development or bioactive peptide engineering.
3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2,2-dimethylpropanoic acid structure
2171830-35-4 structure
Product Name:3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2,2-dimethylpropanoic acid
CAS No:2171830-35-4
MF:C26H32N2O5
MW:452.542687416077
CID:6493411
PubChem ID:165539050
Update Time:2025-05-19

3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2,2-dimethylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2,2-dimethylpropanoic acid
    • 3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2,2-dimethylpropanoic acid
    • 2171830-35-4
    • EN300-1520375
    • Inchi: 1S/C26H32N2O5/c1-17(14-23(29)28-16-26(2,3)24(30)31)12-13-27-25(32)33-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,27,32)(H,28,29)(H,30,31)
    • InChI Key: BCEQWIJKGXXPOL-UHFFFAOYSA-N
    • SMILES: O(C(NCCC(C)CC(NCC(C(=O)O)(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 452.23112213g/mol
  • Monoisotopic Mass: 452.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 11
  • Complexity: 672
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 105Ų

3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2,2-dimethylpropanoic acid Pricemore >>

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Additional information on 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2,2-dimethylpropanoic acid

3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2,2-dimethylpropanoic Acid: A Comprehensive Overview

3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2,2-dimethylpropanoic acid (CAS No. 2171830-35-4) is a specialized organic compound that has garnered significant attention in the fields of peptide synthesis and pharmaceutical research. This compound, often referred to as Fmoc-protected amino acid derivative, plays a crucial role in the synthesis of complex peptides and proteins. Its unique structure, which includes an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, makes it an essential building block in solid-phase peptide synthesis (SPPS).

The Fmoc group in 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2,2-dimethylpropanoic acid is particularly valued for its stability under basic conditions and its ease of removal under mild acidic conditions. This characteristic makes it a preferred choice for researchers working on peptide-based drug development, a rapidly growing area in the pharmaceutical industry. With the increasing demand for biologics and therapeutic peptides, compounds like this are becoming indispensable in modern drug discovery pipelines.

One of the most frequently asked questions in scientific forums is about the solubility of Fmoc-protected amino acids. In this regard, 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2,2-dimethylpropanoic acid typically exhibits good solubility in common organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), which are widely used in peptide coupling reactions. This property significantly enhances its utility in laboratory settings, particularly in automated peptide synthesizers.

The compound's molecular structure features both carboxylic acid and amino functional groups, making it a versatile intermediate for conjugation chemistry. Researchers often utilize this dual functionality to create peptide-drug conjugates or to attach fluorescent tags for tracking purposes. In the context of current research trends, there's growing interest in using such compounds for developing targeted drug delivery systems, especially in oncology research where peptide-based targeting moieties are showing promise.

Storage and handling of 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2,2-dimethylpropanoic acid require standard laboratory precautions. The compound should be stored in a cool, dry place, preferably at -20°C for long-term stability. Many researchers inquire about the shelf life of Fmoc-amino acids, which typically ranges from 12 to 24 months when stored properly. It's worth noting that the purity of peptide synthesis reagents is critical for obtaining high yields in peptide coupling reactions, making quality control an essential aspect of working with this compound.

In terms of spectroscopic characterization, 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2,2-dimethylpropanoic acid can be analyzed using standard techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The Fmoc protecting group gives characteristic signals in both 1H NMR and 13C NMR spectra, which are useful for quality verification. These analytical methods are particularly important when the compound is used in GMP-compliant peptide synthesis for pharmaceutical applications.

The synthesis of 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2,2-dimethylpropanoic acid typically involves multi-step organic reactions starting from commercially available amino acids. Process chemists often optimize these synthetic routes to improve yield and purity, which are critical factors in scale-up production. With the increasing demand for custom peptides in research and therapeutics, efficient synthesis of such building blocks has become a focus area in process chemistry.

From a commercial perspective, the market for Fmoc-protected amino acids has been growing steadily, driven by the expansion of the peptide therapeutics market. Industry reports suggest that the global peptide synthesis market could reach significant valuation by 2025, with 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2,2-dimethylpropanoic acid and similar compounds playing a vital role. Suppliers often provide this compound in various pack sizes and purity grades to cater to different research needs, from small-scale academic projects to industrial-scale production.

Recent advancements in peptide synthesis technologies have further highlighted the importance of high-quality building blocks like 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2,2-dimethylpropanoic acid. The development of continuous flow peptide synthesis and microwave-assisted peptide coupling methods has created new opportunities for more efficient peptide production. These technological innovations are particularly relevant in the context of developing peptide-based vaccines and antiviral therapeutics, which have gained prominence in recent years.

For researchers working with 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2,2-dimethylpropanoic acid, understanding its reactivity profile is essential. The compound participates in standard peptide coupling reactions using activating reagents such as HBTU or HATU, with typical coupling times ranging from 30 minutes to several hours depending on the specific conditions. Optimization of these reaction parameters is a common topic in peptide chemistry forums and research publications.

Looking toward future applications, 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2,2-dimethylpropanoic acid is likely to play an important role in emerging areas such as peptide nanomaterials and bio-conjugation technologies. The compound's ability to incorporate both hydrophobic and hydrophilic moieties makes it particularly interesting for designing amphiphilic peptides, which have applications in drug delivery and tissue engineering. As research in these areas continues to advance, the demand for specialized amino acid derivatives like this one is expected to grow correspondingly.

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